molecular formula C26H21FN4O3S2 B2516244 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 895097-61-7

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2516244
CAS No.: 895097-61-7
M. Wt: 520.6
InChI Key: QNJPIDALGBTIRA-UHFFFAOYSA-N
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Description

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound featuring a unique heterocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core through a series of cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to ensure high yield and purity. The use of catalysts and environmentally benign solvents can also be considered to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Biological Activity

The compound 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H23FN4O3S2C_{27}H_{23}FN_4O_3S_2, with a molecular weight of 534.62 g/mol. The structural complexity arises from its benzo[c]pyrimido and thiazine components, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC27H23FN4O3S2
Molecular Weight534.62 g/mol
Purity≥ 95%

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzothiadiazines have shown promising results in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The compound's thiazine moiety may contribute to its ability to inhibit vascular endothelial growth factor (VEGF), which is vital for angiogenesis.

  • Case Study : A study on chlorinated benzothiadiazines demonstrated inhibition percentages of 200 ± 12% compared to VEGF treatment alone, indicating strong anti-angiogenic activity .

Antimicrobial Activity

Pyrimidine derivatives have been recognized for their antimicrobial properties. The presence of the fluorobenzyl group in this compound could enhance its lipophilicity, potentially improving its interaction with microbial membranes.

  • Research Finding : A related study highlighted that chloropyrimidines exhibited a broad spectrum of antimicrobial activities, suggesting that modifications in the pyrimidine structure could lead to enhanced efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings can significantly influence binding affinity and biological outcomes.

Substituent TypeEffect on Activity
Electron-donating groupsIncreased activity
Electron-withdrawing groupsDecreased activity

The proposed mechanism of action for compounds similar to This compound involves interaction with specific receptors and enzymes involved in cell signaling pathways. This interaction may lead to apoptosis in cancer cells and inhibition of microbial growth.

Properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S2/c1-17-5-4-6-20(13-17)29-24(32)16-35-26-28-14-23-25(30-26)21-7-2-3-8-22(21)31(36(23,33)34)15-18-9-11-19(27)12-10-18/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPIDALGBTIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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